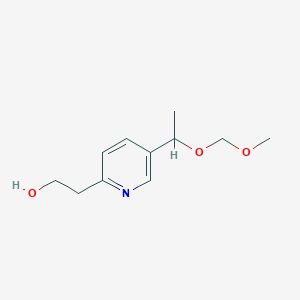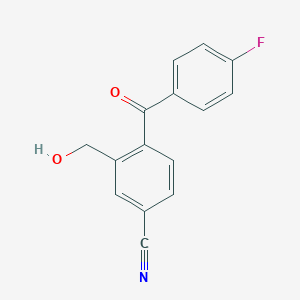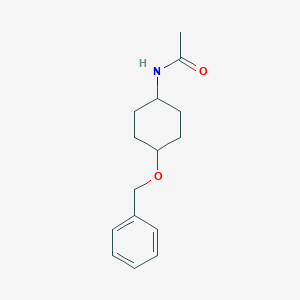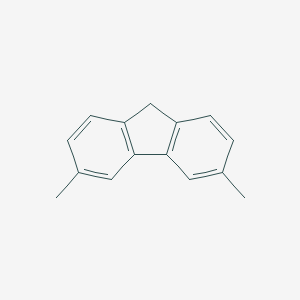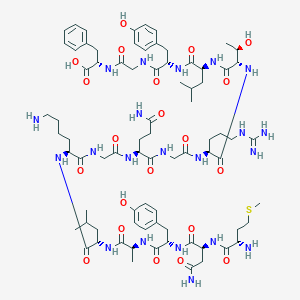
Histogranin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histogranin is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that is composed of 13 amino acids and is known for its ability to inhibit the growth of cancer cells. Histogranin has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In
作用機序
Histogranin exerts its effects by binding to the cell membrane receptor, integrin αvβ3. This receptor is overexpressed in cancer cells and plays a crucial role in tumor angiogenesis and metastasis. Histogranin binding to integrin αvβ3 inhibits the signaling pathways that promote cancer cell growth and survival. Histogranin also activates the immune system, leading to the destruction of cancer cells.
科学的研究の応用
Histogranin has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Histogranin exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
生化学的および生理学的効果
Histogranin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Histogranin also inhibits the expression of anti-apoptotic proteins such as Bcl-2, leading to increased sensitivity of cancer cells to chemotherapy. In addition, histogranin inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that promote cancer cell invasion and metastasis.
実験室実験の利点と制限
Histogranin has several advantages for lab experiments. It is stable and can be synthesized on a large scale using SPPS. It has a high purity and can be easily characterized using mass spectrometry. However, histogranin has some limitations. It is expensive to synthesize and may not be suitable for large-scale production. In addition, histogranin has a short half-life and may require frequent dosing in vivo.
将来の方向性
Histogranin has several potential future directions. It may be useful in the development of novel cancer therapies. Histogranin can be used in combination with chemotherapy to enhance its efficacy and reduce its side effects. Histogranin may also be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosing and administration of histogranin in vivo. In addition, the safety and efficacy of histogranin in humans need to be evaluated in clinical trials.
Conclusion
Histogranin is a novel compound that has potential applications in cancer therapy and the treatment of neurodegenerative diseases. It is synthesized using SPPS and exerts its effects by binding to integrin αvβ3. Histogranin has several advantages for lab experiments, but also has some limitations. Future research is needed to determine the optimal dosing and administration of histogranin in vivo and to evaluate its safety and efficacy in humans.
合成法
Histogranin is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be carried out on a large scale. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
特性
CAS番号 |
150045-04-8 |
|---|---|
製品名 |
Histogranin |
分子式 |
C78H119N21O21S |
分子量 |
1719 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChIキー |
PXOVBYBXCFRNAW-GDBJWOEXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
その他のCAS番号 |
150045-04-8 |
配列 |
MNYALKGQGRTLYGF |
同義語 |
histogranin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



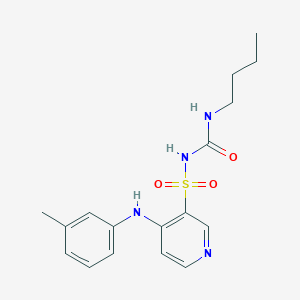
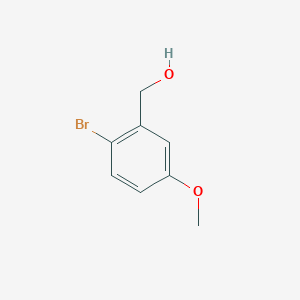
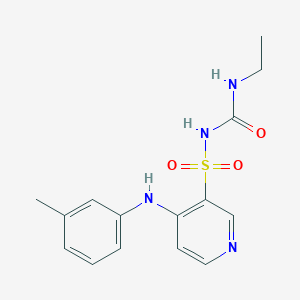
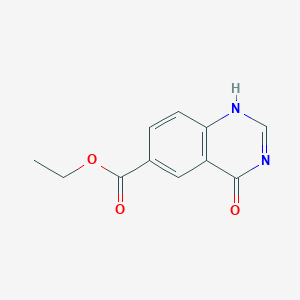
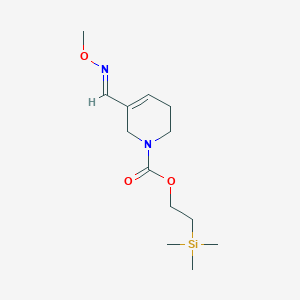
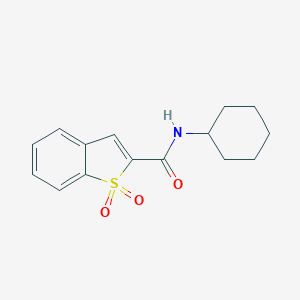
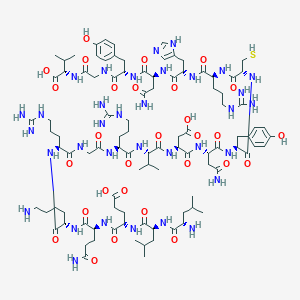
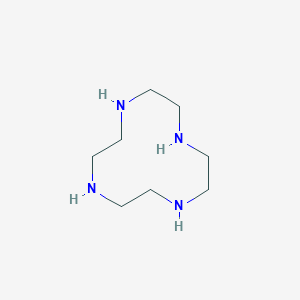
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
